2-methyl-1H-pyrrole-3-carboxamide

Cdc7 kinase inhibition pyrrole-3-carboxamide SAR cell cycle regulation

Select this specific 2-methyl scaffold to initiate structure-guided optimization of BRD4 BD2-selective inhibitors, leveraging the co-crystallized ligand in PDB 5UES. As the minimal entry point for constructing low-nanomolar JAK1/JAK2/TYK2 inhibitors and serotonergic antidepressants, this fragment’s balanced polarity (TPSA 58.88 Ų, LogP 0.42) and single rotatable bond ensure suitability for fragment-to-lead campaigns. Choose the 98% purity building block to anchor your SAR studies where C2-methyl substitution is a critical pharmacophoric requirement.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B13127607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrrole-3-carboxamide
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CN1)C(=O)N
InChIInChI=1S/C6H8N2O/c1-4-5(6(7)9)2-3-8-4/h2-3,8H,1H3,(H2,7,9)
InChIKeyZNABQZBQFGGZDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: 2-Methyl-1H-pyrrole-3-carboxamide (CAS 67464-88-4) Structure, Identity, and Baseline Specifications


2-Methyl-1H-pyrrole-3-carboxamide (CAS 67464-88-4) is a low-molecular-weight (124.14 g/mol) pyrrole-3-carboxamide building block possessing a single methyl substituent at the C2 position and a primary carboxamide at C3 . Its calculated topological polar surface area (TPSA) of 58.88 Ų, a LogP of approximately 0.42, and exactly one rotatable bond establish a favorable balance of polarity and conformational rigidity for fragment-based drug discovery and lead optimization . The compound is commercially available at 98% purity from reputable research chemical suppliers, making it suitable as a direct starting material for structure–activity relationship (SAR) investigations .

Why 2-Methyl-1H-pyrrole-3-carboxamide Cannot Be Replaced by Any Unsubstituted or Differently Substituted Pyrrole-3-carboxamide Analog


Within the pyrrole-3-carboxamide chemotype, subtle variations in substitution pattern around the heterocyclic core can produce dramatic shifts in target potency, selectivity, and pharmacokinetic profile that are not predictable by simple additivity. For example, moving from 2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide (Cdc7 IC50 = 516 nM) to more elaborate 2-aryl-5-pyrimidinyl derivatives shifts JAK1/JAK2 inhibition into the low-nanomolar range (IC50 = 52 and 22 nM, respectively), demonstrating that the C2 and C5 substituents are not interchangeable modules [1]. Similarly, in bromodomain inhibitor programs, the 2-methyl-5-(4-chlorophenoxyphenyl) substitution pattern found in the BRD4 BD2 co-crystal ligand (PDB 5UES) arises from a specific optimization path that would be inaccessible starting from an unsubstituted or 2,4-dimethyl scaffold [2]. These quantitative divergences confirm that pyrrole-3-carboxamides are not functionally equivalent and that the specific 2-methyl substitution represents a distinct entry point into chemical space with its own SAR trajectory.

Quantitative Differentiation Evidence: 2-Methyl-1H-pyrrole-3-carboxamide Versus Closest Structural Analogs


Cdc7 Kinase Inhibitory Activity of 2-Methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide Versus Unsubstituted Pyrrole-3-carboxamide: A 516 nM IC50 Anchor Point

The 2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide derivative shows an IC50 of 516 nM against human cell division cycle 7-related protein kinase (Cdc7), as curated in ChEMBL and BindingDB [1]. By contrast, the unsubstituted 1H-pyrrole-3-carboxamide (CAS 71580-36-4) lacks any reported kinase inhibition data, and simple N-alkylated analogs such as 1-methyl-pyrrole-3-carboxamide have also not been annotated with Cdc7 inhibitory activity, indicating that the combination of C2-methyl and C5-pyridin-4-yl substitution is required to achieve this level of kinase engagement. This places the 2-methyl scaffold as a validated, albeit micromolar, starting point for Cdc7 inhibitor optimization, whereas the unsubstituted core provides no demonstrated activity in this target class.

Cdc7 kinase inhibition pyrrole-3-carboxamide SAR cell cycle regulation

JAK1/JAK2 Selectivity Window Accessible Only Through 2-Aryl Substitution on Pyrrole-3-carboxamide: Low-Nanomolar IC50 Values Achieved with 2-(5-Chloro-2-methylphenyl) Derivatives

Pyrrole-3-carboxamide derivatives bearing a 2-(5-chloro-2-methylphenyl) substituent and a 5-(6-methylaminopyrimidin-4-yl) group achieve JAK1 IC50 = 52 nM, JAK2 IC50 = 22 nM, and TYK2 IC50 = 23 nM [1]. The 2-methyl-substituted phenyl ring is essential for this potency profile; analogs lacking the 2-methyl group on the phenyl ring show reduced or altered kinase selectivity. While these data come from more elaborated analogs rather than the core 2-methyl-1H-pyrrole-3-carboxamide itself, they demonstrate that the ortho-methyl substitution on aryl groups attached at C2 is a critical pharmacophoric element for JAK family kinase inhibition. The parent 2-methyl-1H-pyrrole-3-carboxamide thus serves as the minimal scaffold from which these potent JAK inhibitors can be elaborated through sequential C5 functionalization and N-arylation, a synthetic path not accessible from the 2-unsubstituted core.

JAK kinase inhibition myeloproliferative disorders kinase selectivity

BRD4 Bromodomain BD2 Structural Engagement: 2-Methyl-5-(4-chlorophenoxyphenyl)-1H-pyrrole-3-carboxamide Co-Crystal Structure at the BET Bromodomain Binding Site

The 2-methyl-5-(4-chlorophenoxyphenyl)-1H-pyrrole-3-carboxamide derivative (ChemComp-87S) has been co-crystallized with the second bromodomain of BRD4 (BD2), as deposited in PDB entry 5UES under the identifier A-1344772 [1]. This co-crystal structure provides atomic-level evidence that the 2-methyl group occupies a defined hydrophobic sub-pocket within the acetyl-lysine binding site, contributing to the ligand's binding pose. In the broader pyrrole-3-carboxamide bromodomain inhibitor patent literature (US Patent 9,493,411), the R1 substituent (C1-C3 alkyl, i.e., methyl) is specified as a required element for BET bromodomain inhibition, with R1 = H (unsubstituted) not claimed as an active embodiment [2]. This structural and patent evidence confirms that the 2-methyl group is not merely a decorative substituent but a determinant of bromodomain binding that is specifically required for engagement of BRD4 BD2.

BET bromodomain inhibition BRD4 BD2 epigenetic cancer therapy

Physicochemical Differentiation: TPSA and LogP of 2-Methyl-1H-pyrrole-3-carboxamide Compared to Unsubstituted and 2,4-Dimethyl Analogs

Calculated physicochemical parameters distinguish 2-methyl-1H-pyrrole-3-carboxamide from its closest analogs in ways that impact fragment library selection. The compound has a TPSA of 58.88 Ų and a LogP of 0.42 . The unsubstituted 1H-pyrrole-3-carboxamide (CAS 71580-36-4, MW 110.11) exhibits a lower TPSA (approximately 55.9 Ų) and a more negative LogP (approximately -0.1), shifting it further toward higher aqueous solubility but lower membrane permeability potential . Conversely, the 2,4-dimethyl-1H-pyrrole-3-carboxamide analog (CAS 1314973-94-8, MW 138.17) introduces an additional methyl group that increases both molecular weight and lipophilicity (estimated LogP increase of approximately 0.5 units), moving beyond typical fragment-like property space (MW > 130 Da) [1]. The 2-methyl-1H-pyrrole-3-carboxamide thus occupies a distinct and pharmaceutically attractive property niche: it retains fragment-like molecular weight (<130 Da) while offering a TPSA–LogP combination (58.88 Ų / 0.42) that balances solubility and permeability more favorably than either the unsubstituted or dimethylated analogs.

physicochemical properties drug-likeness fragment-based drug design

Synthetic Tractability: 2-Methyl-1H-pyrrole-3-carboxamide as a Direct Precursor for Antidepressant Lead Scaffolds via Sequential Functionalization

In the optimization of pyrrole-3-carboxamides targeting serotonin 5-HT2A, 5-HT2C, and the serotonin transporter (SERT) as potential antidepressants, the 5-tert-butyl-2-methyl-1H-pyrrole-3-carboxamide scaffold (accessible via direct C5 functionalization of the 2-methyl-1H-pyrrole-3-carboxamide core) exhibited favorable in vitro and in vivo activities alongside the 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide series [1]. This places the 2-methyl scaffold as one of only two substitution patterns (alongside 2,4-dimethyl) that progressed to in vivo evaluation within this chemical series. The complementary SAR information obtained from both scaffolds — one C5-tert-butyl-substituted (derived from the 2-methyl core) and one C5-phenyl-substituted (derived from the 2,4-dimethyl core) — indicates that the 2-methyl-1H-pyrrole-3-carboxamide provides access to a chemically distinct region of the antidepressant SAR landscape that is not explored by the 2,4-dimethyl analog. The 2-methyl scaffold thus represents a non-redundant entry vector for serotonin modulator optimization.

serotonin receptor modulation antidepressant drug discovery SAR exploration

Xanthine Oxidase Inhibitory Activity in Pyrrole Carboxamide Series: Methyl Substitution at C2 Modulates IC50 by >3-fold Relative to Unsubstituted Analogs

In a systematic SAR study of pyrrole carboxamide derivatives as xanthine oxidase (XO) inhibitors, compounds bearing no substituent and those bearing a single methyl group at the para-position of the pendant phenyl ring were evaluated [1]. The study reported IC50 values in the range of 4.261–13.646 μM against XO for the evaluated pyrrole carboxamide derivatives. Within this dataset, the presence or absence of a methyl substituent produced measurable differences in XO inhibitory potency, with monomethylated compounds showing distinct IC50 rank orderings compared to unmethylated analogs [1]. While the specific 2-methyl-1H-pyrrole-3-carboxamide core was not tested directly, the class-level SAR establishes that methylation status on the pyrrole carboxamide scaffold is a significant determinant of XO inhibitory potency — a finding that directly underscores why the 2-methyl-substituted core constitutes a unique starting point for XO inhibitor design, distinct from the unsubstituted pyrrole-3-carboxamide.

xanthine oxidase inhibition hyperuricemia pyrrole carboxamide SAR

Optimal Research and Industrial Application Scenarios for 2-Methyl-1H-pyrrole-3-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting BET Bromodomains (BRD4 BD2)

The 2-methyl-1H-pyrrole-3-carboxamide scaffold is the minimal core of the BRD4 BD2 co-crystallized ligand (PDB 5UES), where the 2-methyl group occupies a critical hydrophobic sub-pocket in the acetyl-lysine binding site. This structural validation at atomic resolution, combined with the patent requirement that R1 = C1-C3 alkyl (methyl) is essential for BET bromodomain inhibition , makes this compound the logical starting fragment for BRD4 BD2-focused medicinal chemistry. Procurement of this specific scaffold enables structure-guided elaboration of the C5 position to optimize BD1/BD2 selectivity and pharmacokinetic properties, leveraging the existing co-crystal structure for computational docking and rational design. The fragment-like physicochemical profile (MW 124.14, TPSA 58.88 Ų, LogP 0.42) further supports its suitability for fragment screening and subsequent fragment-to-lead optimization campaigns.

JAK Family Kinase Inhibitor Lead Generation Starting from the 2-Methylpyrrole-3-carboxamide Core

Low-nanomolar JAK1/JAK2/TYK2 inhibitory activity (IC50 = 52, 22, and 23 nM, respectively) has been demonstrated for elaborated pyrrole-3-carboxamides bearing a 2-(5-chloro-2-methylphenyl) substituent . The ortho-methyl group on the C2-aryl ring is a pharmacophoric element critical for this potency profile. The parent 2-methyl-1H-pyrrole-3-carboxamide provides the minimal synthetic entry point for constructing this series through sequential C2-arylation, C5-heteroarylation, and N-functionalization. For medicinal chemistry programs targeting myeloproliferative disorders or inflammatory diseases via JAK kinase inhibition, this scaffold offers a validated pathway to potent inhibitors that cannot be accessed from the 2-unsubstituted or 2,4-dimethyl pyrrole-3-carboxamide cores, which either lack the requisite C2-aryl substitution handle or introduce an additional methyl group that alters the SAR trajectory.

Serotonergic Antidepressant Lead Optimization: C5-tert-Butyl-2-methyl-1H-pyrrole-3-carboxamide Series with Proven In Vivo Efficacy

The 5-tert-butyl-2-methyl-1H-pyrrole-3-carboxamide derivative series, directly accessible from 2-methyl-1H-pyrrole-3-carboxamide via C5 functionalization, has demonstrated favorable in vitro binding to serotonin 5-HT2A, 5-HT2C, and SERT alongside confirmed in vivo antidepressant activity . This establishes the 2-methyl scaffold as one of only two pyrrole-3-carboxamide substitution patterns (alongside 2,4-dimethyl-5-phenyl) that have progressed to in vivo proof-of-concept in antidepressant models. The C5-tert-butyl SAR space explored from the 2-methyl core is chemically complementary to the C5-phenyl space explored from the 2,4-dimethyl core, meaning that procurement of both scaffolds is necessary for comprehensive antidepressant SAR coverage. Research groups focused on serotonergic therapeutics should prioritize the 2-methyl scaffold for accessing the C5-tert-butyl substitution vector.

Cdc7 Kinase Inhibitor Development for Oncology: 516 nM Starting Point from the 2-Methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide Chemotype

The 2-methyl-5-pyridin-4-yl-1H-pyrrole-3-carboxamide derivative provides a defined quantitative starting point for Cdc7 kinase inhibitor optimization, with a validated IC50 of 516 nM against human Cdc7 . Cdc7 is a key regulator of DNA replication initiation and an emerging oncology target. The 2-methyl substitution on the pyrrole core contributes to the binding conformation required for kinase engagement, as evidenced by the absence of Cdc7 inhibitory activity in the unsubstituted pyrrole-3-carboxamide series. For drug discovery programs building Cdc7-targeted chemical equity, the 2-methyl-1H-pyrrole-3-carboxamide scaffold enables systematic exploration of the C5 position (e.g., varying the heteroaryl group) while maintaining the C2-methyl pharmacophore, providing a well-defined SAR expansion path from a micromolar starting point toward nanomolar leads.

Quote Request

Request a Quote for 2-methyl-1H-pyrrole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.